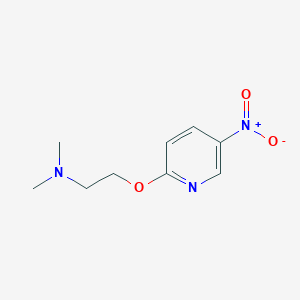
2-(2-Dimethylaminoethoxy)-5-nitropyridine
Descripción general
Descripción
2-(2-Dimethylaminoethoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 2-(2-dimethylaminoethoxy) group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylaminoethoxy)-5-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 2-(2-dimethylaminoethoxy)ethanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dimethylaminoethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Reduction: 2-(2-Dimethylaminoethoxy)-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Dimethylaminoethoxy)-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(2-Dimethylaminoethoxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylaminoethoxy group can enhance the compound’s solubility and facilitate its binding to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Dimethylaminoethoxy)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.
2-(2-Dimethylaminoethoxy)-3-nitropyridine: Nitro group at the 3-position instead of the 5-position.
Uniqueness
2-(2-Dimethylaminoethoxy)-5-nitropyridine is unique due to the specific positioning of the nitro and dimethylaminoethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in medicinal and materials science applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H13N3O3 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(5-nitropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C9H13N3O3/c1-11(2)5-6-15-9-4-3-8(7-10-9)12(13)14/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
UDBRLIGKRUMVCN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=NC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8700022.png)
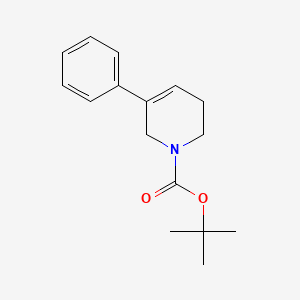
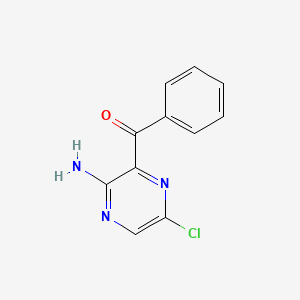
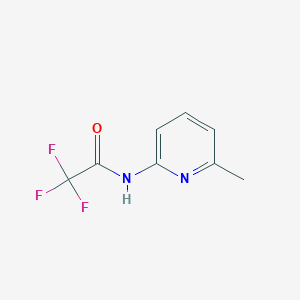
![6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-hydroxy-5H-1,4-dithiino[2,3-c]pyrrol-5-one](/img/structure/B8700043.png)
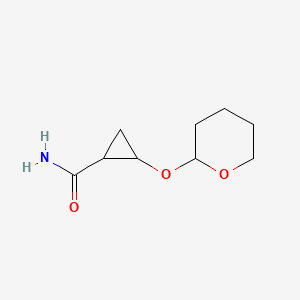
![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)




![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)


